2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
説明
The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide features a 1,2-oxazole core substituted at position 5 with a furan-2-yl moiety and at position 3 with an acetamide group linked to a 4-methoxybenzyl substituent. This structure combines heterocyclic diversity (oxazole and furan) with a polar acetamide bridge and a lipophilic 4-methoxyphenyl group, which may enhance bioavailability and target binding.
特性
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-6-4-12(5-7-14)11-18-17(20)10-13-9-16(23-19-13)15-3-2-8-22-15/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHJQXSJCXSYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid hydrazide and 4-methoxybenzylamine.
Formation of the Oxazole Ring: The furan-2-carboxylic acid hydrazide undergoes cyclization with carbon disulfide to form the oxazole ring.
Final Coupling: The final step involves coupling the oxazole derivative with 4-methoxybenzylamine under suitable conditions to yield the target compound.
化学反応の分析
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Major Products: The major products formed from these reactions include various substituted furan and oxazole derivatives.
科学的研究の応用
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets:
類似化合物との比較
Structural and Functional Analogues
The table below summarizes key structural analogs, their biological activities, and findings:
Key Structural and Activity Trends
Role of Heterocyclic Cores :
- 1,2-Oxazole vs. 1,3,4-Oxadiazole/Thiadiazole : The 1,2-oxazole core in the target compound is less common in the cited analogs, which predominantly feature 1,3,4-oxadiazole or thiadiazole scaffolds. These latter cores are associated with antifungal (LMM11 ) and anticonvulsant (thiadiazoles ) activities, suggesting that the 1,2-oxazole may offer unique binding properties.
- Furan vs. Substituted Phenyl Groups : The furan-2-yl group in the target compound and LMM11 contrasts with fluorophenyl or methoxyphenyl groups in other analogs. Furan’s electron-rich structure may enhance π-π interactions in target binding.
Importance of the Acetamide Linkage :
- The acetamide bridge is critical in multiple compounds, including anticonvulsant thiadiazoles and anti-exudative triazoles . In the target compound, the 4-methoxybenzyl substituent on the acetamide may improve lipophilicity and membrane permeability.
Impact of Methoxy Substituents :
- The 4-methoxyphenyl group is recurrent in bioactive analogs (e.g., anticonvulsant thiadiazoles , anticancer thiadiazoles ). This group likely enhances metabolic stability and target affinity through hydrophobic interactions.
Biological Activity Gaps :
- While the target compound shares structural motifs with antifungal, anticonvulsant, and anti-inflammatory agents, empirical data on its specific activity are absent. For example, LMM11’s antifungal action and triazole derivatives’ anti-exudative effects highlight plausible avenues for testing.
生物活性
The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.
Antibacterial Activity
Research indicates that compounds with similar structures to 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide exhibit significant antibacterial properties. For example, derivatives containing furan and oxazole rings have shown effective inhibition against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | E. coli | 0.0195 mg/mL |
| Compound B (similar structure) | Bacillus mycoides | 0.0048 mg/mL |
| Compound C (similar structure) | Staphylococcus aureus | 0.0048 mg/mL |
These results suggest that modifications to the molecular structure can enhance antibacterial efficacy, particularly through the introduction of electron-donating groups on the aromatic rings .
Antifungal Activity
In addition to antibacterial properties, certain derivatives of the compound have shown antifungal activity. For instance, studies have demonstrated effectiveness against Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | C. albicans | 16.69 µM |
| Compound E | F. oxysporum | 56.74 µM |
The presence of furan and oxazole rings appears to contribute significantly to the antifungal activity observed in these compounds .
Anticancer Activity
The anticancer potential of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has been investigated through in vitro assays against various cancer cell lines.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K562 (Leukemia) | 10 | Moderate sensitivity |
| HCT-15 (Colon Cancer) | 15 | Low sensitivity |
| SK-MEL-5 (Melanoma) | 20 | Low sensitivity |
The results indicate that while the compound exhibits some anticancer activity, it generally demonstrates low cytotoxicity across different cancer cell lines .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of oxazole-furan compounds against E. coli. The results showed a clear correlation between structural modifications and increased antibacterial potency.
- Case Study on Anticancer Properties : In a screening conducted by the National Cancer Institute (NCI), several derivatives were tested against a panel of cancer cell lines. Notably, some derivatives exhibited selective toxicity towards leukemia cells, suggesting a potential pathway for targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide and its derivatives?
- Methodological Answer : The synthesis typically involves coupling a furyl-oxazole intermediate with a substituted acetamide moiety. Key steps include:
- Reagent Selection : Use potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution reactions, as demonstrated in similar acetamide syntheses .
- Purification : Monitor reaction progress via TLC and purify using column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) .
- Yield Optimization : Repeated additions of reagents (e.g., acetyl chloride) and controlled stirring durations improve yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 7.69 ppm, methoxy groups at δ 3.31 ppm) .
- Mass Spectrometry : ESI/APCI(+) modes confirm molecular ions (e.g., m/z 347 [M+H]⁺) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for analogous triazole-acetamide derivatives .
Q. What in vivo models are appropriate for evaluating anti-exudative activity?
- Experimental Design :
- Model Selection : Use formalin-induced rat paw edema to assess anti-exudative effects, ensuring dose standardization (e.g., 50–100 mg/kg) .
- Controls : Include positive controls (e.g., indomethacin) and vehicle-treated groups to isolate compound-specific activity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to analyze significance in randomized block designs .
Advanced Research Questions
Q. How does the substitution pattern on the triazole or oxazole rings affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Substitutions like sulfanyl (-S-) enhance anti-exudative activity by increasing electrophilicity at the triazole core .
- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) may reduce bioavailability, necessitating pharmacokinetic studies .
- Comparative Studies : Derivatives with furan-2-yl groups show higher activity than phenyl analogs, likely due to improved hydrogen-bonding interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Reconciliation Approaches :
- Model Variability : Address discrepancies by standardizing animal models (e.g., carrageenan vs. formalin-induced edema) and endpoint measurements .
- Dose-Response Curves : Establish EC₅₀ values to compare potency across studies, adjusting for differences in administration routes (oral vs. intraperitoneal) .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify trends obscured by small sample sizes .
Q. How can researchers troubleshoot low yields in multi-step syntheses?
- Troubleshooting Guide :
- Intermediate Stability : Protect reactive intermediates (e.g., amines) with Boc groups to prevent degradation during coupling steps .
- Solvent Optimization : Replace DMF with acetonitrile for moisture-sensitive reactions to minimize side-product formation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to improve furan-oxazole ring formation efficiency .
Methodological Considerations
Q. What crystallization techniques are suitable for obtaining high-purity acetamide derivatives?
- Crystallization Protocols :
- Solvent Pairing : Use ethanol/water mixtures for slow evaporation, yielding monoclinic crystals suitable for X-ray analysis .
- Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C) minimizes amorphous precipitation in thiazole-acetamide derivatives .
Q. How should researchers design assays to evaluate metabolic stability?
- In Vitro Assay Design :
- Microsomal Incubations : Use liver microsomes (human or rat) with NADPH cofactors to measure half-life (t₁/₂) and intrinsic clearance .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylated products) .
Contradictions and Limitations
- Anti-Exudative Activity Variability : Discrepancies between in vitro (e.g., COX-2 inhibition) and in vivo (e.g., edema reduction) data may arise from off-target effects or metabolite interference .
- Synthetic Yield Inconsistencies : Batch-to-batch variability in triazole ring closure (40–70% yields) highlights the need for automated flow chemistry systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
